2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with phenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetamide group.
Scientific Research Applications
2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-pyridyl)-2-pyrazoline: Known for its anti-inflammatory and analgesic properties.
3,5-Diphenyl-1H-pyrazole: Exhibits anticancer and antimicrobial activities.
4-Phenyl-1H-pyrazole-3-carboxamide: Investigated for its potential as an enzyme inhibitor.
Uniqueness
2-Phenyl-N-(1-phenyl-1H-pyrazol-4-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
62537-76-2 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-phenyl-N-(1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H15N3O/c21-17(11-14-7-3-1-4-8-14)19-15-12-18-20(13-15)16-9-5-2-6-10-16/h1-10,12-13H,11H2,(H,19,21) |
InChI Key |
MJTICDRIYOIOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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